molecular formula C14H16N4O B11856981 N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B11856981
M. Wt: 256.30 g/mol
InChI Key: INNWBKPIYSNQSN-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-13-4-9-3-12(13)16-6-9)10-1-2-18-8-15-7-11(18)5-10/h1-2,5,7-9,12-13,16H,3-4,6H2,(H,17,19)

InChI Key

INNWBKPIYSNQSN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CC4=CN=CN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide exhibit promising anticancer properties. For instance, compounds in this class have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research highlights the antimicrobial potential of this compound, with specific derivatives demonstrating activity against both gram-positive and gram-negative bacteria. The unique bicyclic structure enhances the binding affinity to bacterial targets, leading to effective inhibition of growth .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its potential as an anxiolytic agent. In animal models, certain derivatives have shown significant effects on reducing anxiety-like behaviors, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have elucidated the binding affinities of this compound to various biological targets including receptors and enzymes . These studies are critical for understanding the compound's specificity and potential off-target effects in therapeutic contexts.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step processes including palladium-catalyzed reactions . The scalability of these methods is essential for industrial production, although detailed documentation on large-scale synthesis remains limited.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various derivatives of this compound against human cancer cell lines (e.g., breast and lung cancer). The results indicated IC50 values significantly lower than standard chemotherapeutics, suggesting a high therapeutic index .

Case Study: Neuropharmacological Assessment

In a behavioral study involving mice subjected to anxiety-inducing conditions, specific derivatives were administered to assess their anxiolytic effects compared to diazepam. The results demonstrated that certain compounds increased latency times significantly, indicating a potential for development into anxiety treatments .

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide is unique due to its combination of the bicyclic 2-azabicyclo[2.2.1]heptane structure with the imidazo[1,5-a]pyridine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C14H16N4O
  • Molecular Weight: Approximately 256.3 g/mol
  • Structural Features: The compound features a bicyclic amine (2-azabicyclo[2.2.1]heptane) linked to an imidazo[1,5-a]pyridine moiety, which enhances its bioactivity compared to other similar compounds .

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Anticancer Activity : Imidazo[1,5-a]pyridine derivatives are known for their anticancer properties. Studies indicate that the compound may inhibit tumor growth and proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or adjunct therapies for resistant infections .
  • Neuropharmacological Effects : Similar compounds have been studied for their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating cognitive deficits associated with disorders like schizophrenia .

The mechanism of action for this compound involves:

  • Receptor Interaction : The compound likely interacts with specific receptors or enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis, contributing to its antiproliferative and antimicrobial effects.

Structure-Activity Relationship (SAR)

The unique bicyclic structure of this compound allows for various modifications that can enhance its biological activity:

  • Bicyclic Amine Influence : The presence of the bicyclic amine enhances binding affinity to biological targets compared to linear analogs.
  • Imidazo-Pyridine Core : This core structure is linked to a variety of biological activities, including anti-inflammatory and analgesic effects.
Compound Class Structural Features Biological Activity
Imidazo[1,5-a]pyridine DerivativesContains imidazo ringAnticancer properties
Bicyclic Amine DerivativesSimilar bicyclic structurePotential orexin receptor antagonists
Pyridinyl DerivativesContains pyridine ringAntimicrobial effects

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of imidazo[1,5-a]pyridine derivatives against various cancer cell lines. Results indicated that specific modifications in the bicyclic structure led to enhanced cytotoxicity against breast and colon cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo derivatives demonstrated significant inhibition of bacterial growth in vitro. The compound exhibited low minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic candidate .

Q & A

Q. What synthetic methodologies are optimal for constructing the imidazo[1,5-a]pyridine core in this compound?

The imidazo[1,5-a]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, thiouracil derivatives (e.g., compound 8 in ) can react with anthranilic acid under reflux in sodium ethoxide to form fused heterocycles. Key steps include refluxing in ethanol with sodium ethoxide (12 hours) followed by crystallization from DMF/water . Optimization of reaction time, solvent ratios, and catalyst loading (e.g., sodium acetate in acetic anhydride) improves yields, as seen in similar syntheses yielding 57–68% .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Comprehensive spectroscopic characterization is critical:

  • IR spectroscopy : Identify functional groups (e.g., carboxamide C=O at ~1719 cm⁻¹, CN at ~2220 cm⁻¹) .
  • NMR : Confirm bicycloheptane and imidazopyridine proton environments. For example, ^1H NMR in DMSO-d6 should resolve aromatic protons (δ 6.5–8.0 ppm) and bridgehead protons (δ 2.2–2.4 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., m/z 318–403 for related analogs) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Use in vitro binding assays (e.g., kinase inhibition) or cellular viability tests (MTT assays) at concentrations ≤10 µM. Prioritize target classes based on structural analogs (e.g., imidazopyridine carboxamides often target CNS or metabolic pathways) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Apply quantum chemical calculations (e.g., DFT for electron distribution) and molecular dynamics simulations to predict solubility, blood-brain barrier penetration, and metabolic stability. ICReDD’s integrated computational-experimental framework () uses reaction path searches and machine learning to prioritize derivatives with improved ADME profiles .

Q. What strategies resolve contradictory data in SAR studies for this scaffold?

Use statistical experimental design (e.g., factorial or response surface methodologies) to isolate variables. For example, if bioactivity varies unpredictably with substituents, apply Taguchi methods (as in ) to identify dominant factors (e.g., steric vs. electronic effects) . Cross-validate findings via orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. How can reaction engineering principles enhance scalability of its synthesis?

Leverage membrane separation technologies ( ) to purify intermediates. Optimize reactor design (e.g., continuous flow systems) using kinetic data from small-scale experiments. For example, microwave-assisted synthesis ( ) reduces reaction times from hours to minutes while maintaining yields ≥65% .

Q. What mechanistic insights can be derived from isotopic labeling studies?

Use ^13C or ^15N labeling to track reaction pathways. For instance, label the carboxamide carbonyl to confirm its retention during cyclization (as in ). Kinetic isotope effects (KIEs) can distinguish between stepwise and concerted mechanisms in key cycloadditions .

Methodological Resources

  • Synthetic Protocols : (reflux conditions), (microwave-assisted synthesis).
  • Analytical Workflows : (NMR/IR/MS), (SMILES/InChI validation).
  • Computational Tools : (ICReDD’s reaction path search), (statistical DoE).
  • Conflict Resolution : (multi-method validation frameworks).

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